molecular formula C26H27N3O B6018227 4-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanimidoyl}phenol

4-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanimidoyl}phenol

Cat. No.: B6018227
M. Wt: 397.5 g/mol
InChI Key: YSRONMBYTVPWRR-IMVLJIQESA-N
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Description

4-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanimidoyl}phenol is a complex organic compound that features a fluorenyl group attached to a piperazine ring, which is further connected to a phenol group through a propanimidoyl linkage

Properties

IUPAC Name

4-[(E)-C-ethyl-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O/c1-2-25(19-11-13-20(30)14-12-19)27-29-17-15-28(16-18-29)26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,26,30H,2,15-18H2,1H3/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRONMBYTVPWRR-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NN1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)/C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanimidoyl}phenol typically involves multiple steps:

    Formation of the Fluorenyl-Piperazine Intermediate: The initial step involves the reaction of 9H-fluorene with piperazine under suitable conditions to form the fluorenyl-piperazine intermediate.

    Propanimidoyl Linkage Formation: The intermediate is then reacted with a propanimidoyl chloride derivative to form the propanimidoyl linkage.

    Phenol Attachment: Finally, the phenol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imidoyl group can be reduced to form amines.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted fluorenyl derivatives.

Scientific Research Applications

4-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanimidoyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanimidoyl}phenol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4,4′-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
  • 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid

Uniqueness

4-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanimidoyl}phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to other fluorenyl derivatives.

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